2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Catalog No.
S3177376
CAS No.
937629-16-8
M.F
C10H6BrN3O
M. Wt
264.082
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonit...

CAS Number

937629-16-8

Product Name

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

IUPAC Name

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Molecular Formula

C10H6BrN3O

Molecular Weight

264.082

InChI

InChI=1S/C10H6BrN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5H2

InChI Key

VLCIWZOZDPHMGD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=N2)CC#N)Br

Solubility

not available

The compound 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a member of the oxadiazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms. This compound features a bromophenyl substituent, which enhances its biological activity and potential applications in medicinal chemistry. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

The chemical reactivity of 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile can be attributed to its functional groups. The acetonitrile group can undergo nucleophilic substitutions, while the oxadiazole ring can participate in various electrophilic aromatic substitutions. Additionally, the presence of the bromine atom allows for further functionalization through reactions such as Suzuki coupling or nucleophilic aromatic substitution.

Research indicates that compounds containing the oxadiazole ring exhibit significant biological activities. For instance, derivatives of 1,2,4-oxadiazoles have been shown to possess antimicrobial properties and potential as inhibitors of enzymes like papain-like protease, which is crucial in viral replication processes such as those seen in SARS-CoV-2 infections . The specific bromophenyl substitution in this compound may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies.

Synthesis of 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile can be achieved through several methods:

  • Condensation Reactions: This involves the reaction of appropriate hydrazones with carboxylic acids or their derivatives under acidic conditions to form the oxadiazole ring.
  • Ultrasound-Assisted Synthesis: Recent advancements have introduced environmentally friendly methods using ultrasound to facilitate the formation of oxadiazoles from arylamidoximes and carboxylic acid derivatives .
  • Cyclization Techniques: The synthesis can also involve cyclization reactions where suitable precursors are heated or treated with catalysts to promote ring formation.

The applications of 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile are diverse:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it valuable in drug discovery.
  • Material Science: Oxadiazole derivatives are often explored for their electronic properties and are used in organic light-emitting diodes (OLEDs) and other electronic devices.
  • Agricultural Chemistry: Compounds with similar structures have been investigated for their herbicidal properties.

Interaction studies involving 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile focus on its binding affinity to various biological targets. Molecular docking studies have been employed to predict how this compound interacts with enzymes and receptors relevant to disease pathways. Such studies help elucidate its mechanism of action and guide further modifications to enhance efficacy.

Several compounds share structural similarities with 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile. Here are some notable examples:

Compound NameStructureUnique Features
3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazol-5-amineStructureFluorinated substituent enhances lipophilicity.
3-(Phenyl)-1,2,4-oxadiazol-5-thiolN/AContains a thiol group which may provide different reactivity patterns.
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-carboxylic acidN/ACarboxylic acid functionality may enhance solubility and bioactivity.

The uniqueness of 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile lies in its specific bromine substitution on the phenyl ring, which could significantly influence its biological interactions compared to other derivatives lacking this feature.

XLogP3

2.2

Dates

Modify: 2024-04-15

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